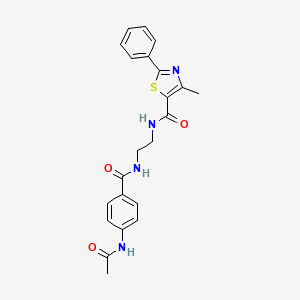

N-(2-(4-acetamidobenzamido)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide

Description

N-(2-(4-Acetamidobenzamido)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a thiazole-based small molecule characterized by a 4-methyl-2-phenylthiazole core. The 5-carboxamide group is linked to an ethyl chain bearing a 4-acetamidobenzamido moiety.

Properties

IUPAC Name |

N-[2-[(4-acetamidobenzoyl)amino]ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-14-19(30-22(25-14)17-6-4-3-5-7-17)21(29)24-13-12-23-20(28)16-8-10-18(11-9-16)26-15(2)27/h3-11H,12-13H2,1-2H3,(H,23,28)(H,24,29)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDKIWYBGGITEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCNC(=O)C3=CC=C(C=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-acetamidobenzamido)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under acidic conditions.

Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.

Introduction of the Acetamidobenzamido Moiety: This step involves the coupling of 4-acetamidobenzoic acid with an ethylamine derivative, followed by amide bond formation with the thiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-acetamidobenzamido)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the acetamido or phenyl groups, using reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Alkylated derivatives, substituted amides.

Scientific Research Applications

N-(2-(4-acetamidobenzamido)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of histone deacetylases (HDACs), which play a role in gene expression regulation.

Medicine: Explored for its therapeutic potential in treating cancer and neurological disorders due to its ability to modulate epigenetic markers.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(4-acetamidobenzamido)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in chromatin structure and gene expression, ultimately affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Pharmacokinetic and Physicochemical Properties

- Molecular Weight: The target compound’s molecular weight is estimated at ~450–500 g/mol, similar to the pyridazinone-containing analog (450.9 g/mol, ). Higher molecular weights may limit blood-brain barrier penetration but improve plasma protein binding .

- Metabolic Stability : The amide linkages in the target compound are more resistant to hydrolysis than ester-containing prostaglandin analogs (), suggesting longer in vivo half-life .

Mechanistic and Target-Specific Considerations

- Enzyme Inhibition: Thiazole carboxamides often inhibit kinases or proteases. The acetamidobenzamido group may mimic peptide substrates, as seen in H-series kinase inhibitors (), which utilize sulfonamide and isoquinoline motifs for ATP-binding site interactions .

- Receptor Binding: The 4-acetamidobenzamido moiety resembles prostaglandin derivatives (), which modulate immune checkpoints like PD-L1.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.